

Technical Guide: Fmoc-His(Trt)-OH-15N3 for Advanced Research Applications

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Compound of Interest

Compound Name: Fmoc-His(Trt)-OH-15N3

Cat. No.: B12061366

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Fmoc-His(Trt)-OH-15N3**, a critical isotopically labeled amino acid for contemporary research. The guide details supplier and purity information, comprehensive experimental protocols for its use in solid-phase peptide synthesis (SPPS), and visualizations of relevant biological pathways and experimental workflows.

Supplier and Purity Information

Fmoc-His(Trt)-OH-15N3 is available from several reputable suppliers, each providing specific purity and isotopic enrichment levels suitable for various research needs, including nuclear magnetic resonance (NMR) and mass spectrometry-based applications. The following table summarizes key quantitative data from prominent suppliers.

Supplier	Catalog Number	Molecular Weight (g/mol)	Chemical Purity	Isotopic Purity
Sigma-Aldrich	Inquire	622.69	≥97% (CP)	98 atom % ¹⁵ N
Alfa Chemistry	ACMA00051106	622.69	≥97% (CP)	Not Specified
Benchchem	B12061366	622.7	Usually 95%	Not Specified
MedchemExpress	HY-W010712S	622.69	Not Specified	Not Specified

Experimental Protocols

The incorporation of **Fmoc-His(Trt)-OH-15N3** into a peptide sequence via solid-phase peptide synthesis (SPPS) requires careful attention to reaction conditions to ensure efficient coupling and minimize racemization, a known challenge with histidine derivatives.

Detailed Protocol for Manual Fmoc-SPPS of a Peptide Incorporating Fmoc-His(Trt)-OH-15N3

This protocol outlines the manual synthesis of a peptide on a Rink Amide resin. Adjustments may be necessary based on the specific peptide sequence and scale of the synthesis.

1. Resin Swelling:

- Place the desired amount of Rink Amide resin in a peptide synthesis vessel.
- Add N,N-Dimethylformamide (DMF) to the resin and allow it to swell for 1-2 hours with gentle agitation.

2. Fmoc Deprotection:

- Drain the DMF from the swollen resin.
- Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.
- Drain the piperidine solution.
- Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.
- Drain the solution and wash the resin thoroughly with DMF (5 times) and Dichloromethane (DCM) (3 times).

3. Coupling of **Fmoc-His(Trt)-OH-15N3**:

- In a separate vessel, dissolve **Fmoc-His(Trt)-OH-15N3** (3 equivalents relative to resin loading), a coupling agent such as N,N'-Diisopropylcarbodiimide (DIC) (3 eq.), and an additive like OxymaPure (3 eq.) in DMF.

- Add the prepared coupling solution to the deprotected resin in the synthesis vessel.
- Agitate the mixture for 2-4 hours at room temperature.
- Monitoring the reaction: Perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines. A positive test indicates incomplete coupling.
- If the coupling is incomplete, the coupling step can be repeated.
- Once the coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).

4. Subsequent Amino Acid Couplings:

- Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for each subsequent amino acid in the peptide sequence.

5. Final Fmoc Deprotection:

- After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

6. Cleavage and Global Deprotection:

- Wash the resin with DCM and dry it under a vacuum.
- Prepare a cleavage cocktail, for example, a mixture of Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water in a ratio of 95:2.5:2.5 (v/v/v).
- Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
- Filter the resin to collect the filtrate containing the cleaved peptide.
- Precipitate the peptide by adding cold diethyl ether to the filtrate.
- Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

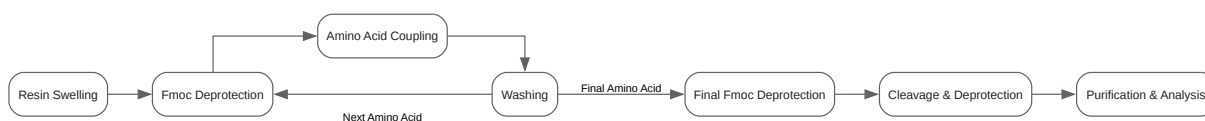
- Dry the crude peptide under vacuum.

7. Purification and Analysis:

- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical HPLC.

Mandatory Visualizations

Logical Workflow for Solid-Phase Peptide Synthesis (SPPS)

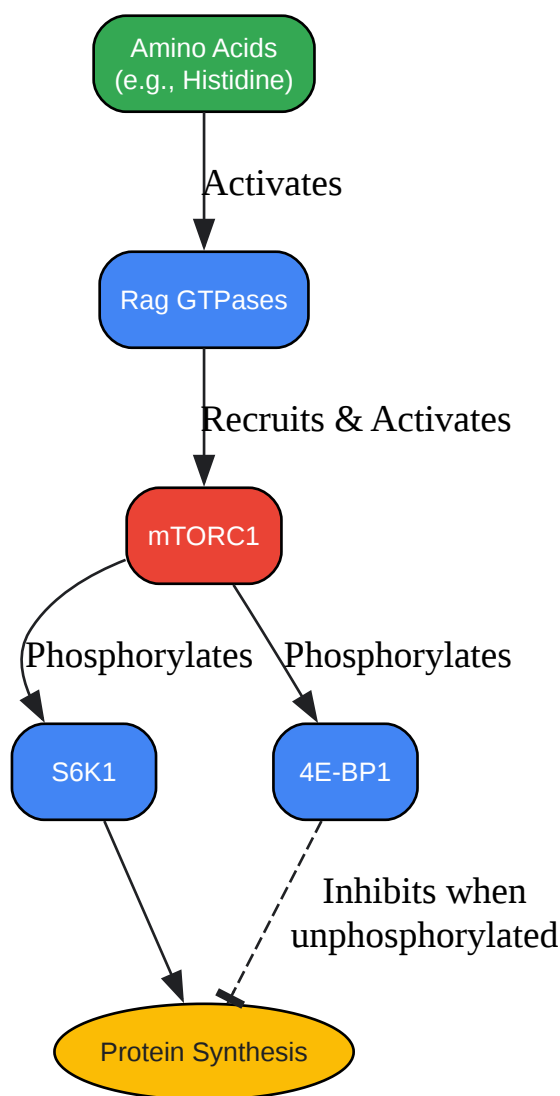


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Caption: A simplified workflow of the key stages in Fmoc-based solid-phase peptide synthesis.

Signaling Pathway: mTORC1 Activation by Amino Acids

The mTOR (mechanistic Target of Rapamycin) signaling pathway is a central regulator of cell growth and metabolism, and its activity is modulated by the availability of amino acids. The use of ^{15}N -labeled amino acids like **Fmoc-His(Trt)-OH- ^{15}N 3** is instrumental in quantitative proteomic studies to elucidate the dynamics of this pathway.



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Caption: The mTORC1 signaling pathway is activated by amino acids, leading to protein synthesis.

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